molecular formula C11H16BrNO B3082120 N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine CAS No. 1119451-23-8

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

Cat. No. B3082120
CAS RN: 1119451-23-8
M. Wt: 258.15 g/mol
InChI Key: JBQACUJJCAEOPQ-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (BMEEMA) is an organic compound that has been studied for its potential use in a variety of applications, including drug synthesis, drug delivery, and biotechnological processes. BMEEMA is a small molecule with a molecular weight of 200.7 g/mol and a melting point of 83-86°C. It is a colorless, water-soluble compound with a boiling point of 149-153°C. BMEEMA has been found to be a relatively stable compound, with an estimated half-life of approximately 2.5 years.

Scientific Research Applications

Synthesis and Characterization

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine and its derivatives are explored within the realm of synthetic chemistry for their potential in creating novel compounds with unique structural features. This exploration includes the synthesis of novel psychoactive substances by combining structural elements of amphetamines and NBOMe drugs, aiming to understand the impacts of substituents on chemical properties and behavior. The study by Abiedalla et al. (2021) exemplifies this by synthesizing compounds from readily available materials to examine their gas chromatographic and mass spectrometric characteristics, noting the influence of methoxy groups on molecular fragmentation patterns (Abiedalla, Almalki, Deruiter, & Clark, 2021).

Analytical Method Development

Research also focuses on developing analytical methods to detect and quantify these compounds, particularly in forensic contexts. For instance, Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting a closely related NBOMe compound in biological samples, highlighting the critical need for reliable analytical techniques to address the challenges posed by novel psychoactive substances (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Materials Science Applications

Beyond the pharmaceutical and forensic scope, derivatives of N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine find application in materials science. Veranitisagul et al. (2011) explored the use of benzoxazine dimers, related in structural motif to N-(2-bromobenzyl) derivatives, in complexing with rare earth metal ions to successfully synthesize nano-structured ceria (CeO2) via thermal decomposition. This approach underscores the potential of these compounds in nanotechnology and materials science, demonstrating their utility in synthesizing nanoparticles with specific characteristics (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQACUJJCAEOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212138
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

CAS RN

1119451-23-8
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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